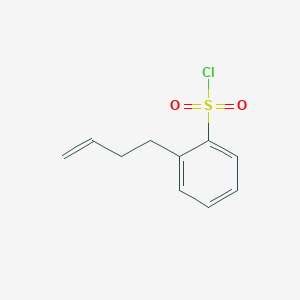

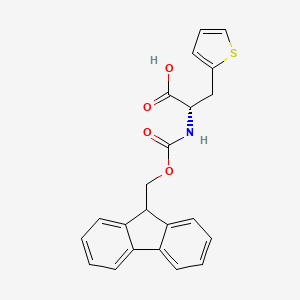

6-Chloro-2-formyl-3-hydroxy-benzoic acid methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-Chloro-2-formyl-3-hydroxy-benzoic acid methyl ester” is a chemical compound . It is available for purchase from various chemical suppliers .

Chemical Reactions Analysis

Esters, including “6-Chloro-2-formyl-3-hydroxy-benzoic acid methyl ester”, can undergo a variety of chemical reactions. One common reaction is hydrolysis, which can occur under both acidic and basic conditions, resulting in the formation of a carboxylic acid and an alcohol . Another reaction is transesterification, where the ester is reacted with an alcohol to form a different ester .Aplicaciones Científicas De Investigación

Chemical Synthesis and Polymer Science

Research in the field of polymer science has shown the synthesis of cyclic oligomers from hydroxy acids and their methyl esters, which could potentially include derivatives similar to 6-Chloro-2-formyl-3-hydroxy-benzoic acid methyl ester. These oligomers are prepared under various conditions, leading to mixtures with different ring sizes. Such compounds are of interest due to their unique structural and physical properties, which are useful in creating novel polymeric materials (Plattner et al., 1993).

Organic Chemistry and Catalysis

In organic chemistry, the synthesis of complex organic compounds, including benzoic acid derivatives, often involves catalysts and specific reactants. For instance, the synthesis of 2-hydroxy-4-methyl benzoic acid through the reaction of formyl acetone and acetoacetic ester demonstrates the versatility of organic synthesis methods that could be applied to 6-Chloro-2-formyl-3-hydroxy-benzoic acid methyl ester (Che Qing-ming et al., 2006).

Material Science and Nanotechnology

In the realm of materials science, the study of solvent selection based on cohesive energy densities for molecular bulk heterojunction systems involves compounds like [6,6]-phenyl-C71-butyric acid methyl ester (PC71BM), which shares some structural similarities with 6-Chloro-2-formyl-3-hydroxy-benzoic acid methyl ester. Such research aids in the development of more efficient solar cells by optimizing the solubility and blend morphology of active layer components (Walker et al., 2011).

Biochemistry and Environmental Science

In biochemistry, the study of natural products like chloromethane, which acts as a methyl donor for the biosynthesis of esters, highlights the significance of esterification reactions in both biological systems and industrial applications. This research provides insights into the natural synthesis pathways that could be mimicked or modified for the synthesis and application of compounds like 6-Chloro-2-formyl-3-hydroxy-benzoic acid methyl ester (Harper et al., 1989).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

methyl 6-chloro-2-formyl-3-hydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO4/c1-14-9(13)8-5(4-11)7(12)3-2-6(8)10/h2-4,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUUJIDUPNJFHOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1C=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-formyl-3-hydroxy-benzoic acid methyl ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2867830.png)

![6-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-7H-purine](/img/structure/B2867831.png)

![[2-(2,6-Dimethylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2867834.png)

![2-cyclopropyl-4-methyl-N-{[4-(methylsulfamoyl)phenyl]methyl}-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2867837.png)

![Ethyl 4-[[2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]amino]benzoate](/img/structure/B2867840.png)

![2-Fluoro[1,1'-biphenyl]-4-yl 2-furoate](/img/structure/B2867847.png)